4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The InChI code for the related compound “3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine” is1S/C10H13BClNO2/c1-10(2)6-14-11(15-7-10)8-3-4-13-5-9(8)12/h3-5H,6-7H2,1-2H3
. This provides a detailed description of the molecular structure, including the positions of the atoms and their connectivity. Physical and Chemical Properties Analysis
The related compound “3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine” has a molecular weight of 225.48 . It is a solid at room temperature and should be stored in an inert atmosphere .Safety and Hazards
The related compound “3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine” has associated safety information available. It is classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302+H312+H332-H319-H335, and various precautionary statements are provided .
Mechanism of Action
Target of Action
Similar compounds have been used as reagents for the phosphitylation of alcohols and heteroatomic nucleophiles .
Mode of Action
It can be inferred from similar compounds that it may interact with its targets through a process known as phosphitylation . This process involves the transfer of a phosphite group from the compound to its target, resulting in the formation of useful glycosyl donors and ligands .
Biochemical Pathways
Based on its potential phosphitylation activity, it can be speculated that it may influence pathways involving alcohols and heteroatomic nucleophiles .
Result of Action
Based on its potential phosphitylation activity, it can be speculated that it may result in the formation of useful glycosyl donors and ligands .
Action Environment
It is known that similar compounds are sensitive to heat and humidity , which suggests that these factors may also influence the action of “4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid”.
Properties
IUPAC Name |
4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BClO4/c1-12(2)6-17-13(18-7-12)9-5-8(11(15)16)3-4-10(9)14/h3-5H,6-7H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQZJHPBTAKZRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.